Toborinone

Description

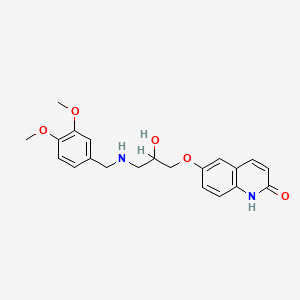

Structure

3D Structure

Properties

IUPAC Name |

6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYPZBCMBEEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048813 | |

| Record name | Toborinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143343-83-3 | |

| Record name | Toborinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toborinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toborinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOBORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Design Strategies

Toborinone (B161801) Synthetic Pathways

The synthesis of this compound involves the construction of the 2(1H)-quinolinone core and the subsequent attachment and modification of the side chain at the 6-position.

General Methodologies for Quinolone Derivative Synthesis

Various methods exist for synthesizing 2(1H)-quinolinone derivatives, a core structure found in many biologically active compounds jst.go.jpresearchgate.netmdpi.comsapub.org. These methodologies often involve cyclization reactions to form the heterocyclic ring system. Some general approaches include:

Conrad-Limpach-Knorr Reaction: This method involves the reaction of a β-ketoester with an aniline (B41778) derivative, followed by cyclization mdpi.com.

Doebner Multicomponent Reaction: Another multicomponent approach for quinolone synthesis mdpi.com.

Gould-Jacobs Reactions: A well-established method for synthesizing 4-hydroxyquinolin-2(1H)-ones mdpi.com.

Palladium-Catalyzed Reactions: Palladium catalysis is frequently employed for cyclization and coupling reactions in the synthesis of quinolone derivatives, including reductive aminocarbonylation and cyclization of N-(2-formylaryl)alkynamides mdpi.comorganic-chemistry.orgrsc.org.

Silver-Catalyzed Carboxylation: Silver catalysis can be used for the one-pot synthesis of substituted quinolin-2-ones through intermolecular radical addition/cyclization in aqueous solution mdpi.comorganic-chemistry.org.

One-Pot Reactions: Efficient one-pot procedures have been developed, such as the hydrocarboxylation/alkene isomerization/cyclization sequence for accessing 2-quinolones mdpi.comorganic-chemistry.org.

These general methods provide the foundational chemical transformations for building the 2(1H)-quinolinone scaffold, which is then further elaborated to yield specific derivatives like this compound.

Stereoselective Synthesis of Enantiomers

This compound contains a chiral center in its side chain, leading to the existence of enantiomers. The stereoselective synthesis of these enantiomers is crucial because the biological activity can differ significantly between them researchgate.netnih.gov. The synthesis of the optically active isomers of this compound (OPC-18790) has been reported researchgate.netnih.govresearchgate.net.

A key strategy for achieving stereoselectivity involves the use of optically active epichlorohydrin (B41342) as a starting material researchgate.netnih.govresearchgate.net. The synthesis of the (+)-(R)-isomer of OPC-18790, for instance, involves the condensation of 6-hydroxyquinolin-2(1H)-one with (S)-(+)-epichlorohydrin in the presence of a base like triethylamine (B128534) researchgate.net. This reaction yields an intermediate chlorohydrin, which is then subjected to ring closure with KOH to form an epoxide researchgate.net. Finally, this epoxide is reacted with 3,4-dimethoxybenzylamine (B142225) to furnish the desired (+)-(R)-isomer of this compound researchgate.net.

The stereoselective approach allows for the isolation and evaluation of individual enantiomers, revealing differences in potency. For example, the (+)-(R)-isomer of OPC-18790 was found to be significantly more potent than the (-)-(S)-isomer in in vitro studies researchgate.netnih.govresearchgate.net.

Design and Generation of this compound Analogs

The design and synthesis of this compound analogs aim to explore the structure-activity relationship of the 2(1H)-quinolinone scaffold and its substituents, particularly the side chain at the 6-position.

Systematic Derivatization of the Quinolone Scaffold

Systematic derivatization of the quinolone scaffold involves modifying different positions of the core structure to investigate the impact on chemical properties and biological activity. This can include substitutions on the quinolone rings at various positions (e.g., C-3, C-4, C-7, C-8) and modifications to the nitrogen atom at the 1-position researchgate.netmdpi.com.

Research on 2(1H)-quinolinone derivatives has explored various substituents and their effects jst.go.jpmdpi.comsapub.org. For example, studies have investigated the introduction of different groups at the 6-position and other parts of the molecule to identify compounds with enhanced or altered biological profiles researchgate.netmolaid.com. This systematic approach helps in understanding which parts of the molecule are crucial for activity and how modifications influence properties like potency and selectivity.

Exploration of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone Derivatives

This compound itself is a derivative of the 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone structure, where the amino group is substituted with a 3,4-dimethoxybenzyl group researchgate.netnih.gov. The exploration of analogs within this specific class involves varying the substituent on the amino group and potentially modifying the hydroxypropoxy linker.

The synthesis of these derivatives typically starts from 6-hydroxy-2(1H)-quinolinone researchgate.net. Alkylation with epichlorohydrin or a related epoxide introduces the 2,3-epoxypropoxy group at the 6-position researchgate.netnih.gov. Subsequent ring opening of the epoxide with various amines allows for the introduction of different substituents on the amino group, leading to a series of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives researchgate.netmolaid.com.

An alternative route involves the reductive alkylation of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone with appropriate aldehydes . This approach provides another avenue for introducing diverse substituents onto the amino group.

Research findings on these derivatives have highlighted the importance of the substituent on the amino group for positive inotropic activity researchgate.netmolaid.com. Studies have evaluated a series of these compounds to understand the relationship between the chemical structure of the amine substituent and the observed biological effects researchgate.netmolaid.com.

| Compound Class | Core Structure | Key Modification Site | Example Analogs Explored |

| 2(1H)-Quinolinone Derivatives | 2(1H)-Quinolinone | Various positions | Substitutions on rings, N-alkylation researchgate.netmdpi.comsapub.org |

| 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinones | 2(1H)-Quinolinone | Amino group R group | Variation of the amine substituent researchgate.netmolaid.com |

| Optically Active 6-(3-amino-2-hydroxypropoxy)-... | 2(1H)-Quinolinone | Chiral center | (R)-(+) and (S)-(-) enantiomers of this compound researchgate.netnih.govresearchgate.net |

This systematic modification and evaluation of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives have been instrumental in identifying compounds with promising biological activities, including this compound itself researchgate.netmolaid.com.

Molecular and Cellular Pharmacological Mechanisms of Action

Phosphodiesterase Inhibition Dynamics

Toborinone (B161801) exerts its effects through the inhibition of phosphodiesterase activity, the enzymes responsible for hydrolyzing cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) frontiersin.orgnih.gov.

Consequences of Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation

Inhibition of PDE III by this compound leads to an increase in intracellular cAMP levels tandfonline.comtandfonline.comnih.gov. cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates various downstream targets nih.govahajournals.org. This increase in cAMP and subsequent PKA activation mediates many of the cellular effects of this compound, particularly in enhancing cardiac contractility and inducing vasodilation tandfonline.comtandfonline.com. In cardiac myocytes, increased cAMP levels and PKA activation influence calcium handling proteins, leading to enhanced calcium cycling and increased contractile force nih.govahajournals.org. In vascular smooth muscle, elevated cAMP leads to relaxation and vasodilation ahajournals.org.

Preclinical Pharmacodynamic Investigations

In Vitro Pharmacological Characterization

In vitro studies allow for the examination of toborinone's direct effects on isolated tissues and cells, providing detailed information about its interactions with specific cellular components and pathways.

Assessment of Myocardial Contractility in Isolated Tissues (e.g., atrial and papillary muscles, ventricular myocardium)

Studies using isolated cardiac tissues, such as right atrial and papillary muscles from rabbits and guinea-pigs, have demonstrated that This compound (B161801) exerts concentration-dependent increases in contraction. nih.gov This positive inotropic effect indicates that this compound can enhance the force of myocardial contraction. nih.gov Comparative studies with other agents, such as milrinone (B1677136), a known phosphodiesterase inhibitor, have been conducted to understand the specific profile of this compound's effects on contractility. nih.gov

Analysis of Vascular Tone and Compliance

This compound has been shown to influence vascular tone, the degree of constriction or dilation of blood vessels, which is regulated by the contraction and relaxation of vascular smooth muscle cells. nih.gov Studies have indicated that this compound acts as a vasodilator, promoting the relaxation of blood vessels. ahajournals.org This effect contributes to changes in vascular resistance and compliance, the ability of a vessel wall to expand and contract with pressure changes. nih.govcvphysiology.com In experimental settings, this compound has been observed to increase systemic vascular conductance (the inverse of resistance). ahajournals.org Furthermore, investigations have explored its effects on venous capacitance, demonstrating substantial venodilatation. ahajournals.org

Electrophysiological Studies in Isolated Cardiac Myocytes

Electrophysiological studies using isolated cardiac myocytes have investigated how this compound affects the electrical activity of heart cells. In whole-cell voltage clamp experiments using isolated guinea-pig cardiac myocytes, this compound (at a concentration of 10-5 mol/l) was found to increase the L-type calcium current. nih.gov Additionally, it inhibited outward potassium currents, including inward rectifying currents and delayed rectifier currents. nih.gov These effects on ion channels contribute to the changes in action potential duration observed in isolated papillary muscles, where this compound prolonged the action potential duration. nih.gov In isolated guinea pig sinoatrial node preparations, this compound was found to prolong cycle length, depolarize maximum diastolic potential, and decrease maximum upstroke velocity and action potential amplitude. jst.go.jp These results suggest that this compound may modulate action potentials in the sinoatrial node, potentially acting like an IK blocker rather than solely a PDE III inhibitor in this specific tissue. jst.go.jp

In Vivo Experimental Models and Cardiovascular Responses

In vivo studies utilize animal models to evaluate the systemic effects of this compound on cardiovascular function in a more complex physiological setting, including in models of cardiac dysfunction.

Investigation in Animal Models of Cardiac Dysfunction (e.g., experimental heart failure, pacing-induced heart failure)

This compound has been investigated in animal models of cardiac dysfunction, such as pacing-induced heart failure in dogs and experimental acute heart failure induced by coronary artery embolization. ahajournals.orgnih.gov In dogs with pacing-induced heart failure, this compound dose-dependently increased parameters indicative of improved cardiac function, such as the peak of the first derivative of left ventricular pressure (LV dP/dtmax) and cardiac output. nih.gov It also decreased elevated left ventricular end-diastolic pressure (LVEDP) and systemic vascular resistance (SVR) in this model. nih.gov In a model of acute heart failure induced by coronary artery embolization in dogs, this compound decreased LV end-diastolic pressure and increased systemic vascular conductance. ahajournals.org These studies in disease models aim to assess the potential therapeutic effects of this compound on impaired cardiac function. ahajournals.orgnih.gov

Comprehensive Hemodynamic Profiling

Comprehensive hemodynamic profiling in animal models provides a broader understanding of this compound's impact on the circulatory system. Studies in pacing-induced heart failure dogs measured various hemodynamic parameters, including LV dP/dtmax, cardiac output (CO), mean blood pressure (mBP), left ventricular end-diastolic pressure (LVEDP), mean right atrial pressure (mRAP), pulmonary capillary wedge pressure (PCWP), and mean pulmonary arterial pressure (mPAP). nih.gov this compound administration resulted in dose-dependent increases in LV dP/dtmax, coronary blood flow (CBF), and CO, alongside decreases in LVEDP and SVR. nih.gov In the experimental acute heart failure model, hemodynamic measurements included pressures in the right atrium, aorta, portal vein, and left ventricle, as well as cardiac output and splanchnic vascular capacitance. ahajournals.org These profiles collectively illustrate this compound's ability to improve cardiac performance and reduce vascular load in experimental settings of heart failure. ahajournals.orgnih.gov

Hemodynamic Effects of this compound in Pacing-Induced Heart Failure Dogs nih.gov

| Parameter | Before Pacing | After Pacing (Control) | This compound (5 µg/kg/min) | This compound (10 µg/kg/min) |

| LV dP/dtmax | Increased | Decreased | Increased | Increased |

| Cardiac Output | Increased | Decreased | Increased | Increased |

| Mean BP | Increased | Decreased | Not specified | Not specified |

| LVEDP | Decreased | Increased | Decreased | Decreased |

| mRAP | Decreased | Increased | Not specified | Not specified |

| PCWP | Decreased | Increased | Not specified | Not specified |

| mPAP | Decreased | Increased | Not specified | Not specified |

| CBF | Not specified | Not specified | Increased | Increased |

| SVR | Not specified | Not specified | Decreased | Decreased |

Note: Data are based on observed trends and significant changes reported in the source. Specific numerical values were not consistently provided for all parameters across all conditions.

Effects of this compound on Vascular Capacitance and Conductance in Experimental Acute Heart Failure Dogs ahajournals.org

| Parameter | Baseline | Heart Failure | This compound (0.1 mg/kg) | This compound (0.2 mg/kg) | This compound (0.4 mg/kg) | This compound (0.8 mg/kg) |

| Capacitance (% of Baseline) | 100 ± 0 | 87 ± 3 | 105 ± 5 | 111 ± 5 | 123 ± 6 | 118 ± 5 |

| Conductance (% of Baseline) | 100 ± 0 | 64 ± 4 | Not specified | Not specified | Increased | Increased |

P<0.05 compared to baseline or heart failure as indicated in the source. Data for conductance at lower doses were not explicitly detailed in the provided snippet.

Systemic Vascular Conductance Alterations

Systemic vascular conductance, the inverse of systemic vascular resistance, reflects the ease of blood flow through the circulation. researchgate.net Studies in experimental models of acute heart failure have demonstrated that this compound administration leads to increases in systemic vascular conductance. ahajournals.orgnih.gov In one study using anesthetized, splenectomized dogs with induced heart failure, systemic conductance was significantly decreased compared to baseline (64±4% of baseline). ahajournals.orgnih.gov Following the administration of this compound at increasing doses (0.1, 0.2, 0.4, and 0.8 mg/kg), conductance progressively increased. ahajournals.org At the highest dose of 0.8 mg/kg, conductance reached 128±18% of baseline, a statistically significant increase compared to the heart failure state. ahajournals.org This effect indicates a reduction in arteriolar tone, facilitating increased blood flow. ahajournals.org

Compared to other vasodilators in the same experimental model, this compound at higher doses increased conductance similarly to hydralazine. ahajournals.orgnih.gov However, unlike hydralazine, this compound also significantly affected venous capacitance. ahajournals.orgnih.gov

Data on Systemic Conductance Changes (% of Baseline) in Experimental Heart Failure Dogs:

| Condition | Conductance (% of Baseline) |

| Baseline | 100 |

| Heart Failure | 64 ± 4 |

| This compound 0.1 mg/kg | 78 ± 8 |

| This compound 0.2 mg/kg | 94 ± 8 |

| This compound 0.4 mg/kg | 109 ± 14 |

| This compound 0.8 mg/kg | 128 ± 18 |

*P<0.05 vs. baseline (for Heart Failure) or vs. control/heart failure state (for this compound 0.8 mg/kg). ahajournals.org

Venous Capacitance and Splanchnic Venous Volume Changes

Venous capacitance refers to the ability of veins to hold blood, and changes in capacitance, particularly in the splanchnic circulation, significantly influence left ventricular preload. ahajournals.orgresearchgate.netresearchgate.net Preclinical investigations have shown that this compound increases vascular capacitance, demonstrating a venodilatory effect. ahajournals.orgnih.gov In the experimental heart failure model in dogs, heart failure was associated with a decrease in capacitance to 87±3% of baseline values. ahajournals.orgnih.gov this compound administration led to significant increases in capacitance across the tested dose range (0.1, 0.2, 0.4, and 0.8 mg/kg). ahajournals.org Capacitance values reached 105±5%, 111±5%, 123±6%, and 118±5% of baseline for these doses, respectively. ahajournals.org

The increase in capacitance observed with this compound, particularly at lower doses, was more pronounced than the increase in conductance. ahajournals.orgnih.gov This effect at lower doses was similar to that observed with nitroglycerin. ahajournals.orgnih.gov At higher doses, this compound exhibited a more balanced dilator effect on both capacitance and conductance. ahajournals.orgnih.gov The parallel rightward shifts in pressure-volume curves suggest that this compound increases splanchnic venous volume by increasing venous unstressed volume, indicating an active reduction in smooth muscle tone. ahajournals.org This venodilation contributes to the decrease in left ventricular end-diastolic pressure observed with this compound. ahajournals.org

Data on Vascular Capacitance Changes (% of Baseline) in Experimental Heart Failure Dogs:

| Condition | Capacitance (% of Baseline) |

| Baseline | 100 |

| Heart Failure | 87 ± 3 |

| This compound 0.1 mg/kg | 105 ± 5 |

| This compound 0.2 mg/kg | 111 ± 5 |

| This compound 0.4 mg/kg | 123 ± 6 |

| This compound 0.8 mg/kg | 118 ± 5* |

*P<0.05 vs. heart failure state. ahajournals.org

Myocardial Energetics Research

Research into the effects of this compound on myocardial energetics has been conducted in experimental models, including microembolized guinea pig hearts and pacing-induced heart failure dogs. nih.govnih.gov In microembolized guinea pig hearts, this compound increased peak left ventricular dP/dt, an index of contractility, by 15 ± 2%. nih.gov Importantly, in contrast to milrinone, which increased heart rate and altered energy metabolites, this compound did not significantly change heart rate, creatine (B1669601) phosphate (B84403) (PCr), ATP, inorganic phosphate (Pi), the Pi/PCr ratio, or intracellular pH (pHi) compared to vehicle control in this ischemic model. nih.gov This suggests that this compound improves contractility without negatively impacting myocardial energy metabolism in ischemic conditions, potentially due to its limited chronotropic effect. nih.gov

In pacing-induced heart failure dogs, this compound dose-dependently increased left ventricular dP/dtmax, coronary blood flow, and cardiac output, while decreasing left ventricular end-diastolic pressure and systemic vascular resistance. nih.gov These effects were observed without an increase in myocardial oxygen consumption. nih.gov The absence of increased myocardial oxygen consumption despite enhanced contractility is likely attributable to favorable effects on loading conditions, such as reduced wall tension. nih.govjst.go.jp

Integrated Electrophysiological Assessments

Electrophysiological studies have investigated the effects of this compound on cardiac electrical activity. In isolated cardiac myocytes of guinea pigs, this compound increased the L-type calcium current and inhibited outward potassium currents, including inward rectifying currents and delayed rectifier currents. nih.gov Studies in isolated rabbit and guinea-pig heart preparations showed that this compound prolonged the action potential duration in papillary muscles, unlike milrinone which did not cause such a change. nih.gov In isolated sinoatrial node preparations, this compound modulated the action potential in a manner resembling an IK blocker, prolonging cycle length, depolarizing maximum diastolic potential, and decreasing maximum upstroke velocity and action potential amplitude. jst.go.jp

In an in vivo canine model, this compound demonstrated dose-dependent electropharmacological effects. nih.gov At a dose of 0.03 mg/kg, it inhibited intraventricular conduction. nih.gov A higher dose of 0.3 mg/kg enhanced atrioventricular nodal conduction and shortened ventricular repolarization and the vulnerable period. nih.gov At a high dose of 3 mg/kg, this compound prolonged the effective refractory period (ERP). nih.gov The prolongation of intraventricular conduction time and ERP suggests potential sodium channel inhibition. nih.gov The lack of significant ventricular repolarization prolongation in vivo, despite observed inhibition of IKr and IK1 and increased ICa-L in isolated cells, may be counteracted by factors such as cyclic AMP-dependent outward currents IKs and IC1. nih.gov

Organ-Specific Pharmacodynamic Responses

Preclinical studies have examined the pharmacodynamic effects of this compound in specific organs and vascular beds. As detailed in sections 4.2.2.1 and 4.2.2.2, this compound exerts significant effects on the systemic vasculature, acting as a balanced venous and arterial dilator. ahajournals.orgnih.gov This vasodilation is a key component of its pharmacodynamic profile.

In the heart, beyond its effects on contractility and electrophysiology, this compound has been shown to have coronary vasodilator activity. ahajournals.org Studies in pacing-induced heart failure dogs demonstrated that this compound increased coronary blood flow. nih.gov

While the primary focus of vascular studies has been on systemic and splanchnic circulations, the balanced vasodilatory effects suggest a broader impact on various vascular beds. The increase in systemic vascular conductance reflects vasodilation across the peripheral circulation. researchgate.net

Preclinical Pharmacokinetics and Biotransformation Studies

Disposition of Toborinone (B161801) in Animal Models

Studies in rats and dogs have characterized the disposition of this compound, revealing information about its excretion routes and distribution within tissues. nih.gov

Quantitative Mass Balance Studies (e.g., excretion profiles)

Quantitative mass balance studies using [14C]this compound in rats and dogs have shown that the predominant route of elimination of radioactivity is via the feces. nih.gov In both species, approximately 70% of the administered intravenous dose was recovered in the feces, while 25-30% was recovered in the urine within 48 hours. nih.gov Unchanged this compound was the major component of radioactivity in most biological specimens in both rats and dogs. nih.gov

The cumulative recovery of radioactivity in excreta after intravenous administration of 10 mg/kg [14C]this compound in rats and dogs is summarized in the table below:

| Species | Route of Excretion | Percentage of Administered Radioactivity (0-48 hr) |

| Rat | Feces | ~70% nih.gov |

| Rat | Urine | 25-30% nih.gov |

| Dog | Feces | ~70% nih.gov |

| Dog | Urine | 25-30% nih.gov |

Note: Data represents approximate recoveries within 48 hours post-administration.

Considerations of Tissue Distribution

While the predominant component of radioactivity in biological specimens was unchanged this compound, studies have also examined its distribution in tissues. nih.gov In rats, liver, kidney, and heart were collected at different time points after intravenous dosing to assess tissue distribution. The predominant component of radioactivity in every biological specimen, including tissues examined, was the unchanged parent drug in both rats and dogs. nih.gov

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive biotransformation in rats and dogs, involving both Phase I and Phase II metabolic reactions. nih.gov Thirteen metabolites have been characterized using various analytical techniques, including mass spectrometry and NMR measurements. nih.gov

Phase I Biotransformation (e.g., O-demethylation)

Phase I metabolism of this compound includes O-dealkylation and oxidative N-C cleavage. In rats, O-demethylation is a notable Phase I reaction, leading to the formation of metabolite M-7. nih.gov Metabolites resulting from oxidative N-C cleavage were observed but were minor in quantity in both rats and dogs. nih.gov

Phase II Conjugation Reactions

This compound undergoes extensive conjugation reactions, either directly or following Phase I metabolism. nih.gov These Phase II reactions are crucial for increasing the water solubility of the compound and its metabolites, facilitating their excretion. nih.govabdn.ac.ukuomus.edu.iq

Key Phase II conjugation pathways identified for this compound include conjugation with glucuronic acid, sulfate (B86663), and glutathione (B108866). nih.gov

Glucuronide Formation

Glucuronidation is a significant Phase II metabolic pathway for this compound. nih.gov In rats, this compound undergoes successive Phase II reactions, including glucuronide formation, yielding metabolite M-1. nih.gov Glucuronide conjugates, such as M-1, were identified as major metabolites in rat plasma. nih.gov

Other conjugation reactions observed include sulfoconjugation, yielding metabolite M-2 in rats, which was also a major metabolite in rat plasma. nih.gov In dogs, metabolism via the mercapturic acid pathway was observed, leading to the formation of cysteine conjugates M-10 and M-11, which were detected species-specifically in dogs' feces. nih.gov

Sulfate Conjugation

Sulfate conjugation is one of the significant phase II metabolic pathways identified for this compound. In rats, this compound undergoes O-demethylation to form metabolite M-7, which subsequently undergoes phase II reactions, including sulfoconjugation, to yield metabolite M-2. nih.gov Metabolite M-2, the sulfoconjugate, was identified as one of the major metabolites present in rat plasma. nih.gov Sulfate conjugation generally results in the formation of more water-soluble and typically inactive metabolites, facilitating their excretion. uomus.edu.iq The process involves the activation of inorganic sulfate and the transfer of the sulfate group to the substrate, catalyzed by sulfotransferases. uomus.edu.iq

Glutathione Conjugation and Mercapturic Acid Pathway

Glutathione conjugation is another important metabolic pathway for this compound, particularly noted in dogs. This compound undergoes conjugation with glutathione, either directly or following phase I metabolism. nih.govresearchgate.net The glutathione conjugate, identified as M-13, was isolated from in vitro incubations using dog liver. nih.gov The formation of M-13 suggests a possible involvement of the mercapturic acid pathway. nih.gov In dogs, this compound is metabolized via the mercapturic acid pathway, leading to the formation of cysteine conjugates M-10 and M-11. nih.gov These cysteine conjugates were identified as primary metabolites and were detected species-specifically in dogs. nih.gov Metabolites M-10 and M-11 accounted for 19.10% and 6.70%, respectively, of the radioactivity excreted in the feces by 48 hours in dogs. nih.gov The mercapturic acid pathway involves the conjugation of a compound with glutathione, catalyzed by glutathione S-transferases, followed by enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues and subsequent N-acetylation of the remaining cysteine conjugate. uomus.edu.iqwikipedia.orgtaylorandfrancis.com This pathway often serves as a detoxification route for reactive intermediates. uomus.edu.iqtaylorandfrancis.com

Interspecies Differences in Metabolism

Significant interspecies differences in the metabolism of this compound have been observed between rats and dogs. While unchanged this compound is the predominant circulating component in both species, the major metabolic pathways and resulting metabolites differ. nih.gov In rats, the primary metabolic route involves O-demethylation followed by glucuronide (M-1) and sulfate (M-2) conjugation, with M-1 and M-2 being major metabolites in rat plasma. nih.gov The O-demethylated metabolite M-7 was a primary metabolite in rat feces. nih.gov In contrast, dogs extensively metabolize this compound via the mercapturic acid pathway, producing cysteine conjugates M-10 and M-11 as primary fecal metabolites. nih.gov The glutathione conjugate M-13 was also identified in dog liver incubations, supporting the mercapturic acid pathway in this species. nih.gov Metabolites in dog plasma and urine in both species were generally minor in quantity compared to those in rat plasma and dog feces. nih.gov Studies have also compared this compound pharmacokinetics across a range of species, including rats, rabbits, dogs, monkeys, and humans, indicating further interspecies variability in its disposition. meripet.comakademiye.org

A summary of key metabolites and their prevalence in rats and dogs is presented in the table below:

| Metabolite Type | Rat Plasma | Rat Feces | Dog Plasma | Dog Feces | Notes |

| Unchanged this compound | Predominant | Predominant | Predominant | Predominant | Found in all specimens |

| Glucuronide (M-1) | Major | Observed | Minor | Minor | Major in rat plasma |

| Sulfate Conjugate (M-2) | Major | Observed | Minor | Minor | Major in rat plasma |

| O-demethylated (M-7) | Observed | Primary | Observed | Observed | Primary in rat feces |

| Cysteine Conjugate (M-10) | Minor | Primary | Minor | Primary | Species-specific (dogs) |

| Cysteine Conjugate (M-11) | Minor | Primary | Minor | Primary | Species-specific (dogs) |

| Glutathione Conjugate (M-13) | Not specified | Not specified | Not specified | Not specified | Isolated from in vitro dog liver incubations |

Note: "Primary" indicates a major component of excreted radioactivity; "Major" indicates a significant metabolite in plasma.

Influence of Physiological Impairments on Preclinical Pharmacokinetic Profiles

The influence of physiological impairments, specifically hepatic and renal function modulation, on the pharmacokinetics of this compound has been investigated. Studies in human subjects with congestive heart failure and concomitant renal and/or hepatic disease have provided insights into how these conditions may affect this compound disposition. nih.govdntb.gov.uamedkoo.comresearchgate.net

Renal Function Modulation

Renal function plays a crucial role in the elimination of drugs and their metabolites, particularly those primarily excreted unchanged in the urine or cleared by glomerular filtration or tubular secretion. nih.govfda.gov In the study involving subjects with congestive heart failure and concomitant renal impairment, positive correlations were found between this compound clearance and measured indices of renal function, including creatinine (B1669602) clearance and iothalamate renal clearance. nih.govresearchgate.net This demonstrates that a decrease in renal function, as indicated by reduced creatinine clearance and glomerular filtration rate, is associated with a decrease in this compound clearance. nih.govresearchgate.net Similar to hepatic impairment, despite these correlations, no significant differences were observed in the mean this compound pharmacokinetic parameters among the study groups with different levels of renal impairment. nih.govresearchgate.net This suggests that while renal function contributes to this compound clearance, the impact of impairment within the studied range did not result in statistically significant alterations in the mean pharmacokinetic profile.

| Impairment Type | Observed Correlation with this compound Clearance | Impact on Mean PK Parameters (within studied groups) |

| Hepatic | Positive (with hepatic function indices) | No significant differences observed |

| Renal | Positive (with renal function indices) | No significant differences observed |

Structure Activity Relationship Sar and Rational Drug Design Principles

Identification of Key Structural Features for Pharmacological Activity

The pharmacological activity of toborinone (B161801) is intrinsically linked to its chemical structure, a 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivative nih.gov. Studies on a series of these derivatives have aimed to elucidate the key structural features responsible for their positive inotropic effects nih.gov. The core 2(1H)-quinolinone scaffold is a significant component. The substituent at the 6-position, an amino-2-hydroxypropoxy chain, is crucial, with the terminal amino group being substituted with a (3,4-dimethoxyphenyl)methyl group in this compound nih.govnih.gov.

Studies on synthetic derivatives have evaluated their positive inotropic activity, particularly on the canine heart, noting that some derivatives exhibit potent activity with minimal or negative chronotropic effects nih.gov. This suggests that specific modifications to the 6-(3-amino-2-hydroxypropoxy) substituent and the dimethoxyphenyl group can selectively influence inotropy versus chronotropy nih.gov.

Role of Stereochemistry in Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact a drug's biological activity, affecting target binding, metabolism, and distribution uou.ac.inresearchgate.netmdpi.com. This compound exists as a racemate, meaning it is a mixture of equal amounts of two enantiomers, the R and S forms .

Strategies for Optimizing Inotropic and Vasodilatory Profiles

Rational drug design strategies for optimizing the inotropic and vasodilatory profiles of compounds like this compound involve targeted structural modifications based on SAR vbspu.ac.inuniroma1.itnih.gov. The goal is to enhance the desired positive inotropic effect (increased cardiac contractility) and beneficial vasodilatory properties (relaxation of blood vessels) while minimizing adverse effects, particularly unwanted increases in heart rate (chronotropy) nih.govnih.gov.

For PDE III inhibitors, achieving a favorable balance between inotropic and vasodilatory effects is a key design consideration nih.govclinicalgate.com. This compound is noted for producing positive inotropy and marked venous and arterial vasodilation with an absence of significant positive chronotropic effects nih.gov. This suggests that its specific structural features contribute to this desirable profile.

Strategies likely employed in the design and optimization of this compound and its analogs would involve systematic variations of the substituents on the quinolinone ring, the length and composition of the linker chain, and the nature and substitution pattern of the terminal aromatic ring (the dimethoxyphenyl group) nih.gov. These modifications can influence the compound's affinity and selectivity for PDE III, its interaction with other ion channels (like those responsible for delayed rectifier currents, which affect heart rate), and its pharmacokinetic properties nih.govnih.gov. For instance, altering the electronic or steric properties of the dimethoxyphenyl group could impact binding to the active site of PDE III or other relevant targets. Similarly, changes in the linker region could affect flexibility, conformation, and interactions with the receptor.

The development of a series of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives and the evaluation of their activities in isolated heart preparations and anesthetized dogs represent a direct application of SAR to optimize the inotropic and vasodilatory profiles nih.gov. Compounds showing potent inotropic activity with minimal chronotropic effects were prioritized, leading to the identification of promising candidates like this compound nih.gov.

Design Considerations for Mitigating Potential Bioactivation Pathways

Mitigating potential bioactivation pathways is a critical aspect of rational drug design to reduce the risk of forming reactive metabolites that can lead to toxicity researchgate.netrsc.orgdrughunter.com. Bioactivation often involves metabolic transformations, primarily by cytochrome P450 enzymes, that convert a drug into reactive species capable of binding to proteins or DNA researchgate.netrsc.org.

Studies on the biotransformation of this compound in animals like rats and dogs have provided insights into its metabolic fate nih.gov. This compound undergoes extensive conjugation with glucuronic acid, sulfate (B86663), and glutathione (B108866), either directly or after phase I metabolism nih.gov. O-demethylation of the dimethoxyphenyl group is one observed phase I reaction nih.gov. Importantly, in dogs, metabolism via the mercapturic acid pathway was observed, yielding cysteine conjugates nih.gov. The formation of glutathione conjugates, which are precursors to mercapturic acid pathway metabolites, suggests the potential formation of reactive intermediates, although the specific structures of these intermediates and their toxicological significance would require detailed investigation nih.gov.

Rational drug design strategies to mitigate bioactivation risks can include modifying structural "alerts" or labile sites within the molecule that are prone to metabolic attack leading to reactive metabolite formation researchgate.netdrughunter.com. For example, introducing electron-withdrawing groups near potentially problematic centers can sometimes reduce oxidative metabolism researchgate.net. Alternatively, incorporating metabolically stable isosteres or blocking susceptible positions can prevent the formation of reactive species.

In the case of this compound, understanding that O-demethylation and potential glutathione conjugation occur provides valuable information for the design of analogs with improved metabolic stability and reduced bioactivation potential nih.gov. Future design efforts could focus on modifying the dimethoxyphenyl moiety or the linker to reduce the likelihood of forming reactive metabolites while retaining the desired pharmacological activity. Characterizing stable conjugates, such as the observed cysteine conjugates, provides indirect evidence of the structure of reactive metabolites and guides chemical intervention strategies rsc.orgnih.gov.

Advanced Analytical and Computational Research Methodologies for Toborinone

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic techniques are fundamental for separating and quantifying toborinone (B161801) and its diverse metabolites from complex samples. These methods leverage differential interactions between analytes and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been widely applied in the analysis of this compound, particularly for the determination of its concentrations in biological fluids such as plasma. ahajournals.org HPLC is a versatile technique offering high resolution and sensitivity, making it suitable for both quantitative analysis and the isolation of metabolites. Studies have utilized HPLC with various detection methods, including UV absorbance and radioactivity detection for radiolabeled this compound, to monitor the parent compound and its metabolic products in different biological specimens like plasma, urine, bile, and feces from animal models. Preparative HPLC has also been employed for the purification of crude metabolites prior to structural characterization.

An example of HPLC application in this compound analysis involves the separation of metabolites using a gradient elution system with a reversed-phase column. The mobile phase typically consists of a mixture of acetonitrile, methanol, water, and acetic acid, with varying proportions used to create a gradient for optimal separation of multiple metabolites.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. This makes it particularly valuable for analyzing this compound and its metabolites in complex biological matrices where interfering substances are abundant. nih.govresearchgate.net LC/MS provides high sensitivity and specificity, allowing for the detection and structural elucidation of compounds present at low concentrations. researchgate.net

LC/MS is crucial for overcoming matrix effects, which are signal suppression or enhancement caused by co-eluting compounds from the sample matrix that can affect the ionization of the analyte. nih.govresearchgate.netlcms.cz Strategies such as optimizing sample preparation (e.g., extraction and clean-up), adjusting chromatographic conditions, and using appropriate ionization techniques are employed to mitigate matrix effects in LC/MS analysis of complex samples. nih.govresearchgate.net LC/MS, including variants like LC/FAB/MS, has been used for the structural characterization of this compound metabolites isolated from biological samples. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric methods provide detailed information about the structure and properties of this compound and its metabolites.

Mass Spectrometry Variants (e.g., FAB/MS, FD/MS)

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of this compound and its metabolites, aiding in their identification and structural characterization. Various ionization techniques are employed depending on the nature of the analyte. Fast Atom Bombardment Mass Spectrometry (FAB/MS) and Field Desorption Mass Spectrometry (FD/MS) are "soft" ionization techniques often used for less volatile or thermally labile compounds, such as some metabolites. nih.gov

Studies on the biotransformation of this compound have utilized direct-probe FD/MS and FAB/MS to characterize the structures of isolated metabolites. nih.gov These techniques provide molecular ion information and characteristic fragmentation patterns that help in piecing together the structures of metabolites. For instance, FAB/MS spectra of certain this compound metabolites have been generated using matrices like glycerol (B35011) or meta-nitrobenzylalcohol. LC/FAB/MS, which couples liquid chromatography with FAB/MS, has also been applied for the analysis of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structural and conformational properties of molecules. numberanalytics.comunimo.it By analyzing the chemical shifts, coupling constants, and signal intensities in NMR spectra (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR techniques), researchers can determine the connectivity of atoms, the spatial arrangement of functional groups, and the conformational preferences of a compound. numberanalytics.comunimo.itauremn.org.br

NMR spectroscopy, including ¹H-NMR and other advanced NMR experiments (such as ¹³C-NMR, distortionless enhancement by polarization transfer (DEPT), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC)), has been used in the structural characterization of this compound metabolites. These techniques provide crucial information about the proton and carbon environments within the molecule, aiding in the confirmation of proposed metabolic structures. NMR is also valuable for studying the dynamics and conformational flexibility of molecules in solution. numberanalytics.comauremn.org.brnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling approaches play an increasingly important role in complementing experimental studies of compounds like this compound. tarosdiscovery.comkallipos.grgoogle.comamazon.com These methods use computer simulations to study molecular structures, properties, and interactions at a theoretical level. tarosdiscovery.comkallipos.grgoogle.comamazon.com

Computational techniques can be used for various purposes, including predicting molecular properties, studying conformational landscapes, simulating interactions with biological targets, and understanding reaction mechanisms, such as those involved in metabolism. tarosdiscovery.comkallipos.grgoogle.comanu.edu.au Molecular modeling can help visualize the three-dimensional structure of this compound and its metabolites, providing insights into their potential behavior and interactions. While specific detailed computational studies solely focused on this compound were not extensively found in the provided search results, the general principles of computational chemistry and molecular modeling are applicable to understanding its characteristics and predicting its behavior based on its chemical structure. These methods can involve quantum chemistry calculations to study electronic structure and properties or molecular mechanics/dynamics simulations to explore conformational space and interactions. kallipos.granu.edu.au

In Silico Prediction of Metabolic Fate and Reactive Metabolites

In silico prediction of metabolic fate involves using computational tools and algorithms to predict how a compound like this compound will be metabolized in the body. lhasalimited.orgnih.gov This is a critical aspect of drug development as metabolism can affect a drug's efficacy, duration of action, and potential toxicity. lhasalimited.orgnih.gov Computational approaches can predict potential metabolic transformations, identify likely sites of metabolism, and flag the formation of potentially reactive or toxic metabolites. lhasalimited.orgnih.govnih.gov Software tools are available that utilize knowledge bases of metabolic transformations and machine learning models to predict metabolites. lhasalimited.orgnih.govfrontiersin.org Predicting metabolic fate early in the research process can help in understanding potential drug-drug interactions and identifying potential liabilities. lhasalimited.org While specific in silico metabolism studies of this compound were not found, the general methodologies are applicable. For instance, studies on other compounds demonstrate the use of these tools to predict metabolites and compare predictions with experimental data. nih.govfrontiersin.org

Computational Analysis of Intracellular Signaling Pathways (e.g., cAMP-PKA, Ca2+)

Computational analysis of intracellular signaling pathways, such as the cAMP-PKA and Ca2+ pathways, involves using mathematical models and simulations to understand how these pathways function and how they might be affected by a compound like this compound. This compound is known to be a phosphodiesterase III inhibitor. targetmol.com Phosphodiesterases, including PDE III, are enzymes that hydrolyze cyclic nucleotides like cAMP, thus regulating their intracellular concentrations. Inhibition of PDE III by this compound would be expected to lead to increased intracellular levels of cAMP. The cAMP signaling pathway is intricately linked with the Ca2+ signaling pathway, with significant crosstalk and synergistic interactions occurring at multiple levels. nih.govfortunejournals.com Computational models can simulate the dynamics of cAMP and Ca2+ oscillations and explore how perturbations, such as PDE inhibition, might affect these dynamics and downstream signaling events, including the activation of Protein Kinase A (PKA). biorxiv.orgelifesciences.orgmdpi.com These models can help elucidate the complex interplay between these signaling molecules and predict the cellular responses to changes in their concentrations. nih.govfortunejournals.combiorxiv.orgelifesciences.org Studies on other systems illustrate the use of computational modeling to investigate the dynamics and interactions within the Ca2+-cAMP-PKA pathway. biorxiv.orgelifesciences.orgmdpi.com

Translational Research Considerations and Future Research Directions

Development and Refinement of Preclinical Disease Models

The development and refinement of preclinical disease models are crucial for accurately evaluating the potential therapeutic efficacy of toborinone (B161801). Animal models of disease, particularly in species like dogs and rabbits, have been utilized in preclinical safety and efficacy evaluations of pharmaceuticals. researchgate.netmdpi.com For instance, experimental studies on dogs with induced forms of heart failure were historically common for testing drugs intended for human use. mdpi.com More recently, research on heart failure in dogs has shifted towards studying the spontaneous disease, reflecting a focus on the health and wellness of the animals themselves. mdpi.com

Relevant animal models are essential for preclinical studies, especially for biotechnology-derived pharmaceuticals. researchgate.net The use of genetically engineered mouse (GEM) models, GEM-derived allograft (GDA) models, or patient-derived mouse xenografts (PDX) are specialized approaches for evaluating the efficacy of preclinical compounds in oncology. cancer.gov These models aim to mimic human cancers more accurately and provide a platform for advanced efficacy analysis and targeted predictive biomarker validation. crownbio.com While mouse models are valuable due to the ease of genetic manipulation and conserved physiological parameters, caution is needed to avoid overextrapolation of data to humans, given the differences in size, lifespan, circulatory physiology, and pharmacological response heterogeneity. ahajournals.org Large animal models, such as pigs, have also been used in translational studies to examine the potential blood pressure-lowering actions of compounds. nih.gov

Preclinical models are also used to assess the effects of drugs on specific organs or systems, such as the central nervous or respiratory systems, and to investigate potential reproductive and developmental toxicity. researchgate.netals.net The use of in silico technologies, such as computational toxicology, is also gaining interest for predicting preclinical toxicological endpoints and metabolism. researchgate.net

Advanced Preclinical Proof-of-Concept Studies for Therapeutic Efficacy

Advanced preclinical proof-of-concept studies are vital for demonstrating the therapeutic efficacy of this compound before clinical trials. This compound, identified as a phosphodiesterase III inhibitor, has shown effects on cardiac contractility and as an arterial dilator in experimental studies. ahajournals.orgtargetmol.com Studies in experimental heart failure models have shown that this compound increased cardiac output and decreased mean aortic pressure and left ventricular end-diastolic pressure. ahajournals.org

Interactive Table 1: Hemodynamic Effects of this compound in Experimental Heart Failure

| Parameter | Baseline (Mean ± SEM) | This compound (Mean ± SEM) | p-value |

| Cardiac Output (L/min) | 2.0 ± 0.2 | 3.3 ± 0.3 | <0.05 |

| Mean Aortic Pressure (mm Hg) | 83 ± 5 | 68 ± 5 | <0.05 |

| LV End-Diastolic Pressure (mm Hg) | 22.6 ± 1.0 | 18.3 ± 2.1 | <0.05 |

| Right Atrial Pressure (mm Hg) | 3.7 ± 0.7 | 5.2 ± 0.7 | NS |

| Heart Rate (bpm) | - | - | NS |

Note: Data extracted from search result ahajournals.org. NS indicates not statistically significant.

Intracoronary administration of this compound in heart failure patients demonstrated direct myocardial effects, including a modest increase in inotropy and improvement in diastolic function, without changing heart rate. jacc.org These effects were observed as significant increases in end-systolic elastance (Ees) and a decrease in the time constant for isovolumetric relaxation (tau). jacc.org

Interactive Table 2: Direct Myocardial Effects of Intracoronary this compound in Human Heart Failure

| Parameter | Baseline (Mean ± SEM) | 31.25 µ g/min (Mean ± SEM) | 62.5 µ g/min (Mean ± SEM) | p-value |

| End-Systolic Elastance (Ees) (mm Hg/ml) | 0.74 ± 0.11 | 0.90 ± 0.16 | 1.37 ± 0.33 | <0.05 |

| Tau (ms) | 94 ± 9 | 79 ± 9 | 78 ± 8 | <0.05 (vs baseline) |

| Heart Rate (bpm) | - | - | - | NS |

Note: Data extracted from search result jacc.org. NS indicates not statistically significant.

Preclinical studies also involve evaluating drug candidates in disease models to identify potential adverse effects. als.net The final stage before human trials often involves Investigational New Drug (IND)-enabling studies, which aim to demonstrate the safety of a drug for human use with high certainty. als.net

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data holds significant potential for advancing this compound research. Multi-omics approaches, which involve the comprehensive study of various types of molecules like genomics, transcriptomics, proteomics, and metabolomics, provide opportunities to understand the underlying biology of complex diseases and the effects of therapeutic interventions at multiple molecular levels. nih.govnih.gov

Integrating different omics datasets allows for coordinate-based simultaneous analysis of numerous genes, RNAs, proteins, and metabolites, revealing networks of connections between various molecular levels. mdpi.com This can lead to a better understanding of how genetic variants, the environment, and their interactions perturb biological systems. nih.gov Applications of multi-omics include understanding disease pathogenesis, identifying diagnostic and prognostic biomarkers, and screening for therapeutic targets. nih.gov

For this compound, which has demonstrated effects on cardiac function and vascular tone, integrating multi-omics data could provide deeper insights into its precise mechanisms of action beyond phosphodiesterase III inhibition. ahajournals.orgjacc.org This could involve examining changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment in relevant preclinical models or patient samples. Such integrated analysis could help identify specific molecular pathways modulated by this compound, potential biomarkers of response or resistance, and ultimately inform patient stratification strategies in future clinical studies. crownbio.comnih.gov

Despite the potential, translating multi-omics technologies into routine clinical applications faces challenges, partly due to the varying maturity of different omics approaches. nih.gov However, ongoing developments in computational platforms and data integration strategies are facilitating the analysis of diverse multi-omics datasets. biorxiv.orgtfri.ca

Investigation of Novel Therapeutic Indications based on Pharmacological Mechanisms

Investigating novel therapeutic indications for this compound can be guided by its known pharmacological mechanisms. This compound is primarily characterized as a phosphodiesterase III (PDE3) inhibitor. ahajournals.orgtargetmol.com PDE3 inhibitors exert positive inotropic and vasodilatory effects by increasing intracellular cyclic AMP (cAMP) levels in cardiac myocytes and vascular smooth muscle cells. ahajournals.org This mechanism underlies its historical investigation for conditions like congestive heart failure. ahajournals.orgimrpress.com

However, the pharmacological effects of PDE3 inhibition can extend beyond direct cardiac and vascular actions. PDE3 enzymes are present in various tissues and cell types, influencing diverse physiological processes. For example, PDE3 inhibitors have been explored for their effects on platelet aggregation, as PDE3 is a major cAMP-hydrolyzing enzyme in platelets. nih.gov While the primary focus for this compound has been cardiovascular, exploring its effects in other systems where PDE3 plays a significant role could reveal novel therapeutic opportunities.

Furthermore, this compound's chemical structure, a quinolinone derivative, places it within a broader class of compounds with diverse biological activities. ctdbase.org While its primary mechanism is PDE3 inhibition, potential off-target effects or modulation of other pathways could exist, which might be relevant for alternative indications. For instance, some quinolone derivatives have been investigated for antibacterial properties, although this is distinct from this compound's established cardiovascular activity. ctdbase.org

Future research could involve high-throughput screening or phenotypic assays in various cell-based or animal models representing different disease areas where PDE3 or related pathways are implicated. Integrating data from such screens with existing knowledge of this compound's molecular interactions could help identify and prioritize novel therapeutic indications for further investigation.

Addressing Unexplored Aspects in Long-Term Preclinical Investigations

Addressing unexplored aspects in long-term preclinical investigations is crucial for a comprehensive understanding of this compound's potential therapeutic profile and for informing the design of chronic clinical studies. While acute and short-term effects of this compound on hemodynamics and cardiac function have been studied, the long-term consequences of chronic administration require further investigation. ahajournals.orgjacc.org

Long-term preclinical studies, such as chronic toxicity studies, are typically conducted to assess potential harm when a drug is administered over extended periods. als.net These studies can reveal effects on various organ systems, reproductive toxicity, genotoxicity, and carcinogenicity. als.net For this compound, given its cardiovascular effects, long-term studies in relevant animal models of chronic heart failure or other potential indications are essential to understand sustained efficacy, potential for tolerance, and any cumulative or delayed adverse effects.

Specific unexplored aspects in long-term preclinical investigations for this compound could include:

Sustained Efficacy: Evaluating whether the initial positive inotropic and vasodilatory effects are maintained over prolonged treatment periods in chronic disease models.

Myocardial Remodeling: Assessing the impact of chronic this compound administration on cardiac structure and function, including potential effects on hypertrophy, fibrosis, or chamber remodeling.

Neurohormonal Activation: Investigating the long-term effects on neurohormonal systems, which are often activated in chronic cardiovascular diseases and can influence disease progression.

Drug Interactions: While pharmacokinetic interactions have been studied in the context of renal and hepatic impairment, long-term preclinical studies could explore potential pharmacodynamic interactions with other medications commonly used in chronic conditions. nih.gov

Effects on Other Organ Systems: Beyond the primary cardiovascular targets, long-term studies can provide a more complete picture of this compound's effects on other organ systems, identifying any potential long-term toxicities.

Designing rigorous long-term preclinical studies with appropriate animal models, endpoints, and monitoring is critical to provide the necessary data for assessing the risks and benefits of chronic this compound therapy and guiding future clinical development.

Q & A

Q. What are the primary pharmacological mechanisms of toborinone, and how can they be experimentally validated?

this compound’s hemodynamic effects are attributed to its phosphodiesterase III inhibitory activity, which increases intracellular cAMP levels, leading to vasodilation and positive inotropic effects. Experimental validation typically involves in vitro assays (e.g., cAMP quantification in cardiomyocytes) and in vivo hemodynamic measurements in animal models, such as left ventricular pressure-volume loop analysis in rodents . Standard protocols include dose-response studies to establish efficacy thresholds.

Q. What experimental models are commonly used to assess this compound’s hemodynamic effects?

Preclinical studies often employ rodent or canine models of heart failure, where this compound’s effects on cardiac output and systemic vascular resistance are measured. For example, murine models under normobaric hypoxia (e.g., 10% O₂) are used to evaluate oxygen delivery improvements, with arterial blood gas analysis and Doppler flowmetry for testicular or renal blood flow quantification .

Q. How should researchers design studies to evaluate this compound’s chronic administration effects?

Longitudinal studies with repeated hemodynamic measurements (e.g., weekly echocardiography) are critical. Control groups should include sham-treated animals and comparator drugs (e.g., milrinone). Ensure sample sizes are statistically powered (e.g., ≥8 animals/group) to detect ≥20% changes in ejection fraction, as per guidelines for cardiovascular pharmacology .

Advanced Research Questions

Q. How can conflicting data on this compound’s regional blood flow effects be resolved?

Discrepancies in studies (e.g., increased renal vs. splanchnic flow) may arise from model-specific variables (e.g., anesthesia type, baseline cardiac function). A meta-analysis of raw hemodynamic data across studies, stratified by experimental conditions, can identify confounding factors. For instance, differences in this compound’s vascular selectivity may explain contradictions .

Q. What methodologies optimize dosage selection for this compound in models with variable pharmacokinetics?

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is essential. Use serial plasma sampling coupled with hemodynamic monitoring to correlate drug concentrations (via HPLC-MS) with effect magnitude. Nonlinear mixed-effects modeling (NONMEM) can account for inter-individual variability, particularly in disease models with altered hepatic metabolism .

Q. How should researchers address this compound’s transient efficacy in prolonged heart failure models?

Tolerance mechanisms (e.g., receptor desensitization) require investigation via cyclic AMP pathway profiling (e.g., Western blot for PDE3 isoforms) at multiple timepoints. Pairing ex vivo tissue analyses (e.g., isolated cardiomyocyte contractility) with in vivo data clarifies whether efficacy loss is pharmacodynamic or pharmacokinetic .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use mixed-effects regression models to handle repeated measures and non-normal data distributions. For binary outcomes (e.g., survival), Cox proportional hazards models with time-varying covariates (e.g., drug plasma levels) are appropriate. Adjust for multiplicity (e.g., Bonferroni correction) in studies testing multiple endpoints .

Q. How can researchers validate conflicting findings in this compound’s oxygen delivery efficacy?

Replicate experiments under standardized conditions (e.g., ISO 10993-2 for animal welfare) and use harmonized measurement tools (e.g., calibrated pulse oximeters). Cross-validate results with orthogonal methods: compare laser Doppler flowmetry with microsphere-based blood flow quantification in the same model .

Experimental Design & Reproducibility

Q. What controls are critical for this compound studies to ensure reproducibility?

Include vehicle controls (e.g., saline infusion at equivalent rates) and active controls (e.g., dobutamine). Blind outcome assessors to treatment groups to minimize bias. Publish raw data and analysis code in repositories like Figshare to enable independent verification .

Q. How can researchers mitigate species-specific variability in this compound responses?

Conduct cross-species pharmacokinetic studies (e.g., rat vs. dog) to identify metabolic differences (e.g., CYP450 isoform activity). Use humanized animal models (e.g., transgenic mice expressing human PDE3A) for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.